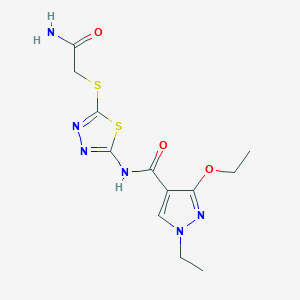

N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide

Description

N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core linked to a 3-ethoxy-1-ethyl-pyrazole moiety via a carboxamide bridge.

Synthesis likely involves multi-step reactions, including thioether formation between 5-mercapto-1,3,4-thiadiazole derivatives and 2-amino-2-oxoethyl halides, followed by carboxamide coupling with the pyrazole moiety. Similar methodologies are observed in the synthesis of related thiadiazole derivatives (e.g., and ), where coupling reagents and nucleophilic substitutions are employed .

Properties

IUPAC Name |

N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-ethoxy-1-ethylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N6O3S2/c1-3-18-5-7(10(17-18)21-4-2)9(20)14-11-15-16-12(23-11)22-6-8(13)19/h5H,3-4,6H2,1-2H3,(H2,13,19)(H,14,15,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBAASFBDFBEOIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)OCC)C(=O)NC2=NN=C(S2)SCC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N6O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiadiazole ring , an ethoxy group , and a pyrazole moiety , which contribute to its biological activity. The presence of these functional groups allows for interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : It may inhibit key enzymes by binding to their active sites, thus blocking substrate access. This mechanism is crucial for its potential use as an anticancer agent.

- Receptor Modulation : The compound can act as either an agonist or antagonist at certain receptors, influencing cellular signaling pathways related to inflammation and cell proliferation.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing similar structural motifs. For instance, derivatives with pyrazole moieties have shown significant antiproliferative effects against various cancer cell lines, including:

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| 2a | HCT116 (Colon Carcinoma) | 12.5 | |

| 4b | HEP2 (Epdermoid Carcinoma) | 8.0 | |

| 4d | WI38 (Normal Lung Cells) | >50 |

The above results indicate that certain derivatives exhibit greater potency than established chemotherapeutics like Doxorubicin.

Antimicrobial Activity

This compound has also been explored for its antimicrobial properties. The compound's structure allows it to disrupt microbial cell functions, leading to potential applications in treating infections.

Case Studies and Research Findings

- In Vitro Studies : A series of experiments conducted on the anticancer activity of similar compounds demonstrated that modifications in the thiadiazole and pyrazole structures significantly affect their cytotoxicity against cancer cells. For example, substituents on the pyrazole ring were found to enhance activity against HCT116 cells compared to other derivatives .

- Structure–Activity Relationship (SAR) : The SAR analysis revealed that electron-donating groups on the aromatic rings improve the overall biological activity. Compounds with hydroxyl groups showed enhanced potency against various cancer cell lines .

- Potential Therapeutic Applications : Given its diverse biological activities, this compound is being investigated for potential therapeutic roles in treating cancer, infections, and inflammatory diseases. Its ability to modulate key biological pathways makes it a candidate for further development into pharmacological agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiadiazole Derivatives with Varied Substituents

A close analog, 3-Ethoxy-1-ethyl-N-(5-mercapto-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide (CAS 1172334-53-0), replaces the 2-amino-2-oxoethylthio group with a mercapto (-SH) substituent. Mercapto-containing analogs are often used as intermediates for further functionalization, as seen in , where thiol groups serve as anchors for additional modifications .

Key Differences:

| Property | Target Compound | Mercapto Analog (CAS 1172334-53-0) |

|---|---|---|

| Substituent | 2-amino-2-oxoethylthio | -SH |

| Hydrogen-bonding | High (amide and amino groups) | Low (thiol only) |

| Solubility | Likely higher in polar solvents | Lower due to reduced polarity |

1,3,4-Thiadiazole-Piperidine Hybrids

N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives () share the thiadiazole-carboxamide scaffold but incorporate a piperidine-ethylthio group. These compounds exhibit acetylcholinesterase (AChE) inhibitory activity, with IC50 values in the micromolar range. The target compound’s 2-amino-2-oxoethylthio group may enhance AChE binding via stronger dipole interactions compared to the piperidine moiety, though direct activity data are unavailable .

Synthesis Comparison:

- Piperidine Derivatives (): Use coupling reagents (e.g., EDC/HOBt) for amide bond formation.

- Target Compound: Likely requires similar coupling steps but with a focus on introducing the amino-oxoethylthio group.

Triazole and Thiazole Analogs

- 5-(4-Methoxybenzyl)-4-amino-1,2,4-triazole-3-ylnaphthalene-1-carbothioate (): Replaces the thiadiazole ring with a triazole, reducing ring aromaticity and altering electronic properties. Synthesis involves hydrazine-mediated ring-opening reactions, contrasting with the target compound’s likely nucleophilic substitution pathways .

N-Substituted Thiazole Carboxamides ():

Thiazole rings (vs. thiadiazole) offer reduced steric hindrance, possibly improving membrane permeability. These analogs demonstrate statistical significance (p<0.05) in biological assays, suggesting the target compound’s thiadiazole core may provide superior rigidity for target engagement .

Structural Impact on Bioactivity:

| Core Heterocycle | Electronic Profile | Potential Advantage |

|---|---|---|

| 1,3,4-Thiadiazole | Electron-deficient | Stronger receptor binding |

| 1,2,4-Triazole | Moderately electron-rich | Enhanced solubility |

| Thiazole | Neutral | Improved pharmacokinetics |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.